Home > Products > Screening Compounds P347 > Gallium oxide hydroxide
Gallium oxide hydroxide - 20665-52-5

Gallium oxide hydroxide

Catalog Number: EVT-3479014
CAS Number: 20665-52-5
Molecular Formula: GaHO2
Molecular Weight: 102.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gallium oxide hydroxide, chemically represented as Gallium oxide hydroxide (GaOOH), is an important compound in materials science and nanotechnology. It exists in various crystalline forms and has garnered attention for its unique properties and potential applications in photocatalysis, electronics, and sensors. The compound is often studied for its ability to be converted into gallium oxide (Ga₂O₃), which is a wide bandgap semiconductor with significant applications in power electronics and optoelectronic devices.

Source and Classification

Gallium oxide hydroxide can be classified under inorganic compounds, specifically as a metal oxide hydroxide. It is derived from gallium, a post-transition metal, and is typically synthesized through various methods including hydrothermal synthesis, ultrasonic irradiation, and precipitation techniques. The compound can exist in different hydrated forms, often denoted as GaOOH·xH₂O, where x indicates the number of water molecules associated with the compound.

Synthesis Analysis

Methods

  1. Hydrothermal Synthesis: This method involves the reaction of gallium nitrate with alkalis such as ammonium hydroxide at elevated temperatures (around 95 °C). The process leads to the formation of gallium oxide hydroxide nanorods, which can subsequently be calcined to produce gallium oxide phases .
  2. Ultrasonic Irradiation: A more recent method involves the ultrasonic irradiation of molten gallium in warm water. This single-step synthesis technique allows for rapid formation of gallium oxide hydroxide with controlled particle size and morphology .
  3. Precipitation Techniques: Gallium oxide hydroxide can also be synthesized through homogeneous and heterogeneous precipitation methods from aqueous solutions containing gallium salts .

Technical Details

The hydrothermal synthesis typically requires careful control of pH and temperature to ensure the desired crystal structure is obtained. For instance, maintaining a pH of around 9 during synthesis promotes the formation of specific crystalline phases . In ultrasonic synthesis, the energy from ultrasonic waves facilitates the dispersion of molten gallium, leading to nucleation and growth of gallium oxide hydroxide particles .

Molecular Structure Analysis

Gallium oxide hydroxide exhibits a complex crystal structure that can vary based on the synthesis method and conditions. The most common forms include:

  • α-GaOOH: Typically rhombohedral.
  • β-GaOOH: Often monoclinic.

Structure Data

The crystal structures are characterized by their lattice parameters, which influence their physical properties such as thermal stability and electronic behavior. For example, X-ray diffraction studies reveal distinct peak patterns corresponding to different crystallographic planes that help determine the phase purity and crystallinity of synthesized samples .

Chemical Reactions Analysis

Gallium oxide hydroxide participates in various chemical reactions, particularly when subjected to thermal treatment. Upon calcination at high temperatures (e.g., 500 °C to 1000 °C), GaOOH transforms into different phases of gallium oxide:

  • Dehydration Reaction:
    GaOOHGa2O3+H2O\text{GaOOH}\rightarrow \text{Ga}_2\text{O}_3+\text{H}_2\text{O}

This reaction highlights the loss of water molecules as temperature increases.

  • Photocatalytic Reactions: GaOOH has been shown to exhibit photocatalytic activity under UV light, facilitating degradation of organic pollutants in water .
Mechanism of Action

The mechanism by which gallium oxide hydroxide acts as a photocatalyst involves the generation of electron-hole pairs upon exposure to light. These charge carriers facilitate redox reactions that can break down organic contaminants:

  1. Photon Absorption: Light absorption leads to excitation of electrons from the valence band to the conduction band.
  2. Charge Separation: The generated electron-hole pairs migrate to the surface where they participate in redox reactions.
  3. Pollutant Degradation: Holes oxidize water or hydroxyl groups to form reactive species that can degrade organic pollutants.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gallium oxide hydroxide typically appears as white or off-white powders or crystals.
  • Solubility: It is generally insoluble in water but can interact with acids or bases.

Chemical Properties

  • Thermal Stability: GaOOH exhibits thermal stability up to certain temperatures before undergoing phase transitions.
  • Reactivity: It reacts with acids to form soluble gallium salts and can undergo dehydration upon heating.

Relevant data from thermogravimetric analysis indicates that GaOOH loses approximately 12% of its weight between 200 °C and 800 °C due to water loss .

Applications

Gallium oxide hydroxide has several scientific uses:

  1. Photocatalysis: Used for environmental remediation by degrading pollutants.
  2. Electronics: Acts as a precursor for synthesizing gallium oxide semiconductors used in high-power devices.
  3. Sensors: Employed in gas sensors due to its sensitivity to various gases like carbon dioxide and ethanol.
Synthesis Methodologies of Gallium Oxide Hydroxide

Ultrasonic Irradiation Techniques in Aqueous Media

Ultrasonic synthesis represents a single-step approach for converting molten gallium directly into crystalline GaOOH. This technique utilizes high-intensity ultrasound (typically 20 kHz) to simultaneously disperse liquid gallium and drive chemical reactions. When molten gallium (≥30°C) is irradiated in warm water, acoustic cavitation generates intense shear forces that fragment the metal into micrometric spheres (1-10 μm diameter). Concurrently, water molecules undergo sonolytic decomposition, producing reactive hydrogen (H•) and hydroxyl (OH•) radicals. The hydroxyl radicals, along with dissolved oxygen, react with the gallium sphere surfaces to form GaOOH crystallites [1] [10].

These surface crystallites play a dual role: They catalyze further oxidation and prevent coalescence of the gallium droplets. The process continues until complete conversion to crystalline GaOOH occurs, typically within 1-3 hours depending on ultrasonic power and temperature. The resultant GaOOH particles exhibit microparticulate morphology with high phase purity, as confirmed by X-ray diffraction analyses. Unlike multi-step precipitation methods, this technique avoids introducing counter-ions or organic additives, minimizing impurity incorporation [1]. Key parameters influencing particle characteristics include:

Table 1: Ultrasonic Synthesis Parameters and Resultant GaOOH Properties

ParameterRangeImpact on GaOOH
Ultrasonic Frequency20 kHzDetermines cavitation intensity
Temperature30-80°CHigher temperatures accelerate reaction
Irradiation Duration60-180 minutesLonger times ensure complete conversion
Dissolved OxygenAtmospheric/AddedEssential for oxidation kinetics

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal techniques leverage elevated temperatures (100-220°C) and autogenous pressures within sealed reactors (autoclaves) to crystallize GaOOH from aqueous precursors. The process typically begins with gallium salts (e.g., Ga(NO₃)₃) dissolved in water, with hexamethylenetetramine (HMTA) or ammonia serving as hydrolysis agents. Under hydrothermal conditions, HMTA decomposes to formaldehyde and ammonia, the latter generating hydroxide ions (OH⁻) that facilitate Ga³⁺ hydrolysis. This proceeds through the reaction sequence: Ga³⁺ → Ga(OH)₃ → GaOOH + H₂O [3] [7].

Critical parameters exerting morphological control include precursor concentration, solution pH, temperature, and reaction duration:

  • Precursor Concentration: Increasing Ga³⁺ concentration from 30 mmol/L to 100 mmol/L enhances nanorod length (0.5 → 3 μm). Beyond 130 mmol/L, spindle-like morphologies dominate due to altered crystal growth kinetics [3].
  • pH: Alkaline conditions (pH 9-11) favor anisotropic growth, producing uniform nanorods, while acidic conditions yield irregular aggregates.
  • Temperature: Optimal crystallization occurs between 100-150°C; lower temperatures slow kinetics, while higher temperatures may induce phase transformations.
  • Duration: Shorter times (≤2 hours) produce nascent crystallites, while extended durations (≥6 hours) enable Ostwald ripening and size enlargement.

Solvothermal variations employ organic solvents (e.g., ethanol, ethylene glycol) instead of water, modifying dielectric constant and viscosity to influence nucleation rates and particle dispersion. Hydrothermal GaOOH retains structural integrity upon thermal dehydration to β-Ga₂O₃, often inheriting the precursor’s morphology (e.g., nanorods → porous β-Ga₂O₃ nanorods) [3] [7].

Table 2: Hydrothermal Parameters for GaOOH Morphology Control

ParameterEffect on MorphologyResultant Structure
[Ga³⁺] = 30-100 mmol/LIncreased aspect ratioUniform nanorods (L: 0.5-3 μm)
[Ga³⁺] > 130 mmol/LRadial over axial growthSpindle-like particles
pH = 10Preferential (001) plane growthHigh-aspect-ratio rods
T = 90-150°CEnhanced crystallinity & anisotropyDefined crystalline faces
t = 2-6 hoursParticle coarseningIncreased rod diameter/length

Forced Hydrolysis in Pure Water Systems

Forced hydrolysis leverages high-temperature aqueous environments (85-100°C) without pH-modifying agents to drive Ga³⁺ hydrolysis and crystallization. This technique employs dilute solutions (∼0.026 M) of gallium nitrate heated near boiling, initiating hydrolysis at a characteristic pH threshold of 2.05 at 85°C. The process follows a hydrolysis-dehydration pathway: Ga³⁺ + 3H₂O → Ga(OH)₃ → GaOOH + 2H₂O. As hydrolysis progresses, liberated H⁺ ions suppress pH, inherently self-regulating the reaction kinetics [5] [6].

Key advantages include the absence of additives, yielding GaOOH crystals free from incorporated anions (e.g., CO₃²⁻, NO₃⁻, Cl⁻). This purity is critical for electronic-grade Ga₂O₃ production. Reaction parameters determine resultant morphologies:

  • Monodispersed Rods: Heating 0.026 M Ga(NO₃)₃ at 90°C for ∼95 minutes produces orthorhombic GaOOH rods (1-3 μm length, ∼500 nm diameter) with narrow size distribution. The rod axis aligns with the crystallographic c-direction, reflecting anisotropic growth rates between (001) and (100)/(010) planes [5].
  • Surface Characteristics: Prolonged heating or higher temperatures (>95°C) induces surface roughening and aggregation.

Calcination (>500°C) converts these rods into β-Ga₂O₃ while preserving the rod-like morphology even at 1200°C, though surface nanoporosity develops due to dehydration. The absence of organic contaminants ensures clean phase transformation without carbon residues, making forced hydrolysis ideal for high-purity optoelectronic materials [5].

Homogeneous Precipitation via Urea Decomposition

Homogeneous precipitation utilizes urea thermolysis to gradually release hydroxide ions, enabling controlled supersaturation and uniform GaOOH nucleation. In this approach, urea (CO(NH₂)₂) decomposes at 85-90°C via: CO(NH₂)₂ + H₂O → CO₂ + 2NH₃; NH₃ + H₂O → NH₄⁺ + OH⁻. This generates OH⁻ ions homogeneously throughout the solution, avoiding localized concentration gradients that cause irregular growth [5] [6].

Using identical gallium concentrations (0.026 M Ga(NO₃)₃) and temperature (85°C) as forced hydrolysis, urea-containing solutions (∼0.3 M urea) yield strikingly different zeppelin-shaped particles (200-500 nm length). This morphology arises because urea decomposition products (e.g., carbonate ions) adsorb onto specific GaOOH crystal faces, inhibiting axial growth and promoting isotropic expansion. Despite morphological differences, crystallization initiates at the same critical pH (2.05), confirming identical thermodynamic driving forces [5].

Table 3: Comparison of Forced Hydrolysis vs. Urea-Mediated GaOOH Synthesis

ParameterForced HydrolysisUrea Decomposition
AdditivesNoneUrea (0.3 M)
MorphologyRods (1-3 μm)Zeppelins (200-500 nm)
CrystallinityOrthorhombicOrthorhombic
pH Onset2.05 (85°C)2.05 (85°C)
Calcination EffectRetains rods; develops porosityZeppelin → nodular (>750°C)

During calcination, zeppelin-shaped GaOOH transforms initially to β-Ga₂O₃ while retaining its morphology up to ∼750°C. Higher temperatures induce morphological degradation into nodular aggregates, unlike the stable rods from forced hydrolysis. Nevertheless, urea-mediated synthesis offers unparalleled control over nanoparticle dimensions, facilitating applications requiring high surface-area-to-volume ratios [5].

Electrochemical Deposition and Electrolysis Strategies

Electrochemical methods synthesize GaOOH through anodic oxidation of metallic gallium in aqueous electrolytes. This approach exploits gallium’s low melting point (29.8°C), enabling liquid metal electrochemistry. In a typical setup, liquid gallium serves as the anode, immersed in electrolytes like NaCl (0.1-1 M) or NaNO₃ solutions. Applying anodic potentials (1-5 V) oxidizes gallium: Ga + 3H₂O → GaOOH + 3H⁺ + 3e⁻, with simultaneous oxygen evolution [9].

Critical factors determining GaOOH purity and structure include:

  • Electrolyte Composition: Chloride ions (Cl⁻) may incorporate into the oxide layer, requiring post-synthesis purification. Nitrate-based electrolytes yield higher-purity GaOOH.
  • Current Density: Low current densities (0.5-2 mA/cm²) favor crystalline GaOOH formation, while higher densities cause amorphous deposits.
  • Temperature: Maintaining temperatures >30°C keeps gallium liquid, ensuring uniform electrode wetting and reaction homogeneity.

Electrolytic cells often employ polytetrafluoroethylene (PTFE)-lined reactors to prevent contamination from vessel corrosion. Post-deposition, the gelatinous GaOOH is filtered, washed, and calcined (>600°C) into phase-pure Ga₂O₃. This method achieves exceptional purity (>99.99%) by avoiding precipitation agents or metal salts, making it suitable for high-performance semiconductor applications [4] [9].

Table 4: Electrochemical Synthesis Parameters for GaOOH

ParameterOptimal RangeImpact on Product
Electrolyte0.5 M NaNO₃Minimizes anion incorporation
Current Density1-2 mA/cm²Balances crystallinity & growth rate
Temperature30-50°CMaintains liquid Ga anode
Reaction Duration1-4 hoursDetermines deposit thickness
Cell LiningPTFE (Teflon™)Precludes metallic contamination

Concluding Remarks on Synthesis-Property Relationships

The diverse methodologies for GaOOH synthesis—spanning sonochemical, hydrothermal, hydrolytic, precipitation, and electrochemical routes—enable precise control over crystallinity, morphology, and purity. Ultrasonic irradiation offers rapid, additive-free synthesis; hydrothermal/solvothermal methods provide exceptional morphological control; forced hydrolysis delivers high-purity rods; urea decomposition enables nanoscale zeppelin structures; and electrolysis guarantees ultrahigh purity. Each technique influences the dehydration pathway to Ga₂O₃ and its resultant properties, underscoring GaOOH’s role as a structural template. Future advancements will likely refine these pathways to achieve atomic-scale precision, further enhancing Ga₂O₃ performance in next-generation devices.

Properties

CAS Number

20665-52-5

Product Name

Gallium oxide hydroxide

IUPAC Name

hydroxy(oxo)gallane

Molecular Formula

GaHO2

Molecular Weight

102.73 g/mol

InChI

InChI=1S/Ga.H2O.O/h;1H2;/q+1;;/p-1

InChI Key

ZIMMUTZCWZAVJS-UHFFFAOYSA-M

SMILES

O[Ga]=O

Canonical SMILES

O[Ga]=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.